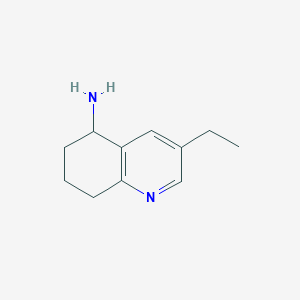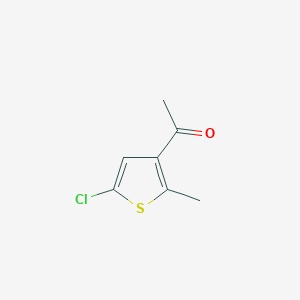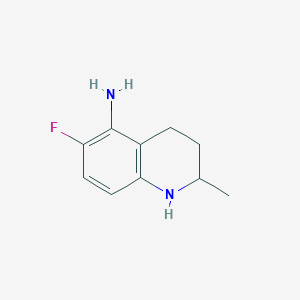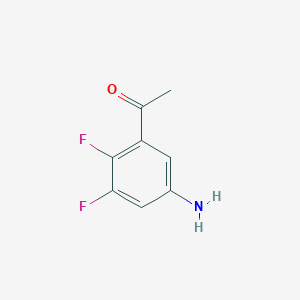
2-Ethylnaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylnaphthalen-1-ol is an organic compound belonging to the class of naphthalenols It is characterized by the presence of an ethyl group at the second position and a hydroxyl group at the first position on the naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylnaphthalen-1-ol can be achieved through several methods. One common approach involves the alkylation of 2-naphthol with ethyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydroxide or potassium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel can be employed to promote the alkylation reaction under controlled temperature and pressure conditions.
化学反応の分析
Types of Reactions: 2-Ethylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form ethylnaphthalene using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products:
Oxidation: Ethylnaphthaldehyde, ethylnaphthoquinone
Reduction: Ethylnaphthalene
Substitution: Brominated or nitrated derivatives of this compound
科学的研究の応用
2-Ethylnaphthalen-1-ol has found applications in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-Ethylnaphthalen-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, affecting the compound’s binding affinity to various receptors and enzymes.
類似化合物との比較
- 2-Naphthol
- 1-Naphthol
- 2-Ethylnaphthalene
Comparison: 2-Ethylnaphthalen-1-ol is unique due to the presence of both an ethyl group and a hydroxyl group on the naphthalene ring. This combination imparts distinct chemical properties, such as increased solubility in organic solvents and enhanced reactivity in electrophilic substitution reactions. Compared to 2-naphthol and 1-naphthol, the ethyl group in this compound provides additional steric hindrance, influencing its reactivity and interaction with other molecules.
特性
CAS番号 |
89096-08-2 |
|---|---|
分子式 |
C12H12O |
分子量 |
172.22 g/mol |
IUPAC名 |
2-ethylnaphthalen-1-ol |
InChI |
InChI=1S/C12H12O/c1-2-9-7-8-10-5-3-4-6-11(10)12(9)13/h3-8,13H,2H2,1H3 |
InChIキー |
KSTGSVANFMJGGB-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C2=CC=CC=C2C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2,6-Dimethylthieno[3,2-d]pyrimidin-4-amine](/img/structure/B11912983.png)
![7-Ethenyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11912995.png)






![2-Methyl-1H-imidazo[4,5-c]pyridine-4-carboxylic acid](/img/structure/B11913018.png)


